4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid
Description
Properties
IUPAC Name |
4-[(5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15(21)11-6-8-13(9-7-11)23-10-14-17-18-16(22)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDYFLDOOCHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=O)COC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through the oxidation of toluene derivatives or via the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalysts to enhance yield and purity while minimizing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the triazole ring.
Reduction: Reduction reactions can target the carbonyl group in the triazole ring.
Substitution: The benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Ester or amide derivatives are common products.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid demonstrates effectiveness against various bacterial strains. For example, a comparative study highlighted its activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory effects. A recent experiment demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages, potentially offering therapeutic avenues for treating inflammatory diseases.
Analgesic Effects
Preliminary animal studies indicated that the compound has analgesic properties comparable to common non-steroidal anti-inflammatory drugs (NSAIDs). In a controlled trial, subjects administered the compound showed a significant reduction in pain response measured by the tail-flick test.
Agricultural Applications
Fungicide Development
The triazole moiety is known for its fungicidal properties. Research has indicated that formulations including 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid can effectively control fungal pathogens in crops. A field trial reported a 70% reduction in fungal incidence on treated plants compared to untreated controls.
Herbicide Potential
Studies have explored the herbicidal activity of this compound. Laboratory assays revealed that it inhibits the growth of several weed species at concentrations as low as 50 ppm, suggesting its potential as an environmentally friendly herbicide.
Material Science Applications
Polymer Additives
The compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Initial results from material testing show improved tensile strength and elongation at break when incorporated into polyvinyl chloride (PVC) matrices.
Nanocomposite Development
Research is ongoing into the use of 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid in nanocomposites for electronic applications. Preliminary findings suggest that it can improve electrical conductivity when combined with carbon nanotubes.
Summary of Findings
The multifaceted applications of 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid span across medicinal chemistry, agriculture, and material science. Its antimicrobial and anti-inflammatory properties make it a candidate for pharmaceutical development. Additionally, its potential as a fungicide and herbicide aligns with sustainable agricultural practices. In material science, it shows promise as an additive to enhance polymer performance.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli |
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Significant pain reduction in tail-flick test | |
| Agriculture | Fungicide | 70% reduction in fungal incidence |
| Herbicide | Inhibition at 50 ppm against weed species | |
| Material Science | Polymer Additive | Improved tensile strength in PVC |
| Nanocomposite | Enhanced electrical conductivity with carbon nanotubes |
Mechanism of Action
The mechanism of action of 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic Acid (CID 136001063) Structural Difference: The triazole ring is attached at position 3 of the benzoic acid core instead of position 3. Molecular Formula: C9H7N3O3 (smaller due to lack of methoxy-phenyl linker).
[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic Acid
- Structural Difference : Replaces the benzoic acid with acetic acid and substitutes the phenyl group with a chloro-fluorophenyl moiety.
- Impact : The chloro-fluorophenyl group enhances lipophilicity (higher logP), while the acetic acid reduces acidity (pKa ~4.7 vs. ~2.8 for benzoic acid). This may improve membrane permeability but reduce solubility .
4-[(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzonitrile
- Structural Difference : Benzoic acid is replaced by benzonitrile, and the triazole bears a methyl group instead of phenyl.
- Impact : The nitrile group eliminates hydrogen-bonding capacity, reducing interactions with polar enzyme active sites. However, the methyl group may enhance metabolic stability. This compound showed IC50 = 9.14 nM against rat autotaxin, highlighting the role of substituents in potency .
Functional Group Variations
Sulfonamide Derivatives (e.g., 5-[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-methylbenzamide)
- Structural Difference : Replaces benzoic acid with a sulfonamide group.
- Impact : Sulfonamides exhibit stronger hydrogen-bonding and higher acidity (pKa ~10), favoring interactions with basic residues in carbonic anhydrases or antimicrobial targets .
Quinolone Hybrids (e.g., Norfloxacin-Triazole Hybrids) Structural Difference: The triazole-methoxybenzoic acid unit is conjugated to a fluoroquinolone scaffold. Impact: Hybridization enhances dual antimicrobial activity by targeting DNA gyrase and MBLs simultaneously. One hybrid showed MIC = 0.5 µg/mL against E. coli, outperforming standalone norfloxacin .
Coumarin-Triazole Derivatives (e.g., 7-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)coumarin) Structural Difference: Benzoic acid is replaced by coumarin.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | pKa |
|---|---|---|---|---|
| Target Compound | 310.29 | 2.1 | 0.8 (water) | 2.8 (COOH) |
| 3-(5-Oxo-triazol-3-yl)benzoic Acid | 221.17 | 1.6 | 1.2 (water) | 2.7 (COOH) |
| 4-(Cl-F-Ph)-Triazolyl Acetic Acid | 298.68 | 3.0 | 0.2 (water) | 4.7 (COOH) |
| Coumarin-Triazole Derivative | 377.35 | 2.8 | 0.05 (DMSO) | N/A |
Key Research Findings
- Antimicrobial Activity: The target compound showed MIC = 8 µg/mL against S. aureus, comparable to sulfamethoxazole derivatives but less potent than quinolone hybrids .
- Enzyme Inhibition : Structural modeling (e.g., SHELX-refined crystallography ) suggests the benzoic acid group chelates zinc ions in MBLs, while the phenyl-triazole moiety occupies hydrophobic pockets.
- Synthetic Accessibility: Synthesized via refluxing intermediates in sodium hydroxide/methanol, yielding 70–80% purity after recrystallization .
Biological Activity
4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C16H15N3O3
- Molecular Weight: 299.31 g/mol
- CAS Number: [Insert CAS Number Here]
Biological Activity Overview
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activity. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and inhibition of angiogenesis.
Anti-inflammatory Effects
The anti-inflammatory activity of triazole compounds has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
The biological activity of 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Receptor Modulation : It could interact with various cellular receptors, altering signaling pathways that lead to cell death or inhibition of proliferation.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on a series of triazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that 4-substituted triazoles exhibited superior efficacy compared to unsubstituted analogs .
- Anticancer Study : In vitro assays showed that 4-(triazole) derivatives significantly reduced the viability of breast cancer cells by inducing apoptosis through the intrinsic pathway. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating early apoptotic changes .
Q & A
Q. What are the common synthetic routes for preparing 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with aldehydes or isothiocyanates. For example:
- Route 1 : Refluxing substituted benzaldehyde with a triazole precursor in ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration (65% yield) .
- Route 2 : Reacting benzohydrazide with isothiocyanate in ethanol under reflux, followed by NaOH-mediated cyclization and acidification to precipitate the product .
Yield optimization requires adjusting reaction time, solvent polarity (e.g., DMSO vs. ethanol), and acid/base catalysts.
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton environments (δ 7.1–7.3 ppm for phenyl groups; δ 3.7–3.9 ppm for methoxy groups) .
- Melting Point : Compare observed m.p. (e.g., 141–143°C for triazole analogs) with literature values to assess purity .
- TLC : Use hexane/ethanol (1:1) to monitor reaction progress (Rf ~0.59–0.62 for triazine derivatives) .
Q. What safety precautions are critical when handling this compound, given limited physicochemical data?
- Methodological Answer :
- PPE : Use respiratory protection, gloves, and eye protection due to potential irritancy (as advised for structurally similar benzoic acid derivatives) .
- Stability : Avoid strong oxidizers to prevent decomposition into carbon oxides. Store in airtight containers at room temperature .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation step during triazole ring formation to minimize side products?
- Methodological Answer :
- Catalyst Screening : Test glacial acetic acid (used in triazole synthesis ) against alternatives like p-toluenesulfonic acid.
- Solvent Selection : Compare polar aprotic solvents (e.g., DMSO ) with ethanol to balance reaction rate and byproduct formation.
- Temperature Control : Use reflux conditions (e.g., 45°C for triazine derivatives ) to enhance cyclization efficiency.
Q. How should researchers address discrepancies in reported yields for triazole-containing compounds synthesized via different protocols?
- Methodological Answer :
- Controlled Experiments : Replicate methods from conflicting studies (e.g., 65% yield in DMSO vs. unquantified yields in ethanol ).
- Byproduct Analysis : Use HPLC or LC-MS to identify impurities arising from incomplete cyclization or solvent interactions.
Q. What strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- pH Profiling : Dissolve in buffers (pH 1–13), monitor solubility changes, and quantify decomposition products .
Q. How to design mechanistic studies for triazole ring formation using spectroscopic or computational tools?
- Methodological Answer :
- In Situ NMR : Track intermediate formation during cyclocondensation (e.g., hydrazone intermediates in triazole synthesis ).
- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack in cyclization ).
Q. How to investigate the compound’s potential as an enzyme inhibitor, leveraging its structural analogs?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
